1-(Isoquinolin-4-YL)ethanone

Description

Contextual Significance of the Isoquinoline (B145761) Heterocycle in Organic Chemistry Research

The isoquinoline heterocycle, a structural isomer of quinoline (B57606), is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. fiveable.menumberanalytics.com This fusion can occur in two different ways, resulting in quinoline (benzo[b]pyridine) and isoquinoline (benzo[c]pyridine). uomustansiriyah.edu.iq The isoquinoline framework is a cornerstone in the field of organic and medicinal chemistry due to its widespread occurrence in nature, particularly within a diverse class of alkaloids. fiveable.meuomustansiriyah.edu.iq Many of these naturally occurring isoquinoline alkaloids, which are primarily synthesized by plants from amino acids like tyrosine or phenylalanine, exhibit significant pharmacological properties. semanticscholar.orgrsc.org

First isolated from coal tar in the late 19th century, the isoquinoline nucleus has since been identified as a privileged structural motif. numberanalytics.comresearchgate.net Its planar, aromatic nature allows for π-stacking interactions, while the nitrogen atom in the pyridine ring provides a site for functionalization, influencing the molecule's basicity and reactivity. fiveable.meamerigoscientific.com Unlike benzene, the electron density in the isoquinoline ring system is not uniform; electrophilic substitution reactions typically occur on the electron-rich benzene ring, while the nitrogen-containing pyridine ring is more susceptible to nucleophilic attack. uomustansiriyah.edu.iq This distinct reactivity makes the isoquinoline scaffold a versatile synthon for creating complex molecular architectures. researchgate.net

Research Prominence of Isoquinoline Derivatives

The chemical versatility of the isoquinoline core has spurred extensive research, leading to the synthesis and evaluation of a vast library of derivatives. numberanalytics.comresearchgate.net These derivatives are at the forefront of research in numerous scientific disciplines, most notably in pharmaceutical and materials science. numberanalytics.comnumberanalytics.com The ability to modify the isoquinoline nucleus at various positions allows for the fine-tuning of a compound's biological and physicochemical properties. numberanalytics.com

In medicinal chemistry, isoquinoline derivatives are investigated for a wide spectrum of pharmacological activities. semanticscholar.orgresearchgate.net Research has demonstrated their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and analgesic agents. semanticscholar.orgresearchgate.netnumberanalytics.com The structural framework is present in well-known alkaloids with clinical use, such as the analgesic morphine and the vasodilator papaverine. fiveable.mesemanticscholar.org Modern drug discovery efforts continue to explore isoquinoline derivatives for novel therapeutic applications, including as enzyme inhibitors and for treating neurodegenerative diseases. semanticscholar.orgresearchgate.net For instance, certain derivatives are studied for their inhibitory effects on phosphodiesterase-4 (PDE-4) and acetylcholinesterase. semanticscholar.org

Beyond pharmaceuticals, isoquinoline derivatives are gaining prominence in materials science. numberanalytics.comamerigoscientific.com Their unique electronic and optical properties make them suitable candidates for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components. numberanalytics.comnumberanalytics.com

Scope and Academic Research Focus on 1-(Isoquinolin-4-YL)ethanone

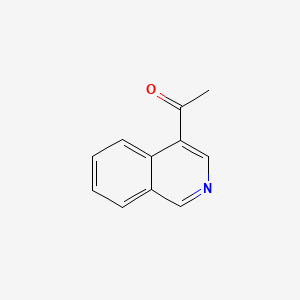

Within the broad family of isoquinoline derivatives, this compound represents a specific subject of academic interest, primarily as a building block in organic synthesis. Its structure features an acetyl (ethanone) group attached to the 4-position of the isoquinoline ring system. This keto-functionalization provides a reactive handle for further chemical transformations, making the compound a valuable intermediate for constructing more complex, potentially bioactive molecules.

The academic focus on this compound is centered on its utility in synthetic chemistry. The ketone functional group can readily participate in a variety of chemical reactions, such as condensations, reductions, and carbon-carbon bond-forming reactions. This allows for the elaboration of the acetyl side chain, enabling the synthesis of a diverse array of target molecules. Research involving this compound contributes to the development of novel synthetic methodologies and the creation of libraries of isoquinoline-based compounds for screening in drug discovery and materials science applications. While it is a specific molecule, its research significance lies in its role as a precursor to other derivatives within the expansive and pharmacologically important isoquinoline class.

Data Table for this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 40570-74-9 |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| InChIKey | XLJRDBSCZSXFNM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN=CC2=CC=CC=C21 |

Table generated from data available in public chemical databases. uni.luproactivemr.com

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJRDBSCZSXFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530147 | |

| Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-74-9 | |

| Record name | 1-(4-Isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 1 Isoquinolin 4 Yl Ethanone

Reactivity of the Isoquinoline (B145761) Heterocyclic Ring

The isoquinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The presence of the nitrogen atom significantly influences the electron density distribution across the ring system, rendering the pyridine ring electron-deficient and the benzene ring comparatively electron-rich. This electronic dichotomy governs the regioselectivity of electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions on the isoquinoline nucleus preferentially occur on the electron-rich benzene ring. The directing effect of the fused pyridine ring favors substitution at the C5 and C8 positions. The acetyl group at the C4 position, being an electron-withdrawing group, is expected to further deactivate the entire ring system towards electrophilic attack. However, its deactivating effect will be most pronounced on the pyridine ring, reinforcing the inherent preference for substitution on the carbocyclic ring.

| Position of Substitution | Electronic Influence of Nitrogen | Effect of 4-Acetyl Group | Predicted Reactivity |

| C5 | Electron-rich, favored for SEAr | Moderate deactivation | Favorable site for substitution |

| C8 | Electron-rich, favored for SEAr | Moderate deactivation | Favorable site for substitution |

| Pyridine Ring | Electron-deficient | Strong deactivation | Highly disfavored for SEAr |

Nucleophilic Addition Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows it to act as a nucleophile, readily reacting with electrophiles such as alkyl halides to form quaternary isoquinolinium salts. This reaction is a fundamental characteristic of pyridine and its fused derivatives. The quaternization of the nitrogen atom further enhances the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack.

Transformations Involving the Ethanone (B97240) Moiety

The ethanone substituent at the 4-position of the isoquinoline ring offers a rich landscape for chemical modifications, primarily centered around the reactivity of the carbonyl group and the adjacent methyl group (α-carbon).

Carbonyl Reactivity (e.g., Nucleophilic Addition, Condensation Reactions)

The carbonyl carbon of the ethanone group is electrophilic and thus susceptible to nucleophilic attack. This reactivity is the basis for a variety of condensation reactions. A prominent example is the Claisen-Schmidt condensation, where 1-(isoquinolin-4-yl)ethanone can react with aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds.

Another significant transformation is the Willgerodt-Kindler reaction. In this reaction, an aryl alkyl ketone, such as this compound, is heated with sulfur and a secondary amine (typically morpholine) to yield a thioamide. This reaction effectively results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to a thioamide.

The Mannich reaction provides a pathway for the aminomethylation of this compound. This three-component reaction involves the condensation of the ketone with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine, resulting in the formation of a β-amino ketone, known as a Mannich base.

| Reaction Type | Reagents | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH, KOH) | Chalcone (α,β-Unsaturated ketone) |

| Willgerodt-Kindler Reaction | Sulfur, Secondary amine (e.g., Morpholine) | Thioamide |

| Mannich Reaction | Formaldehyde, Primary/Secondary amine | Mannich base (β-Amino ketone) |

Alpha-Carbon Functionalization Reactions

The methyl group adjacent to the carbonyl (the α-carbon) in this compound possesses acidic protons. The acidity of these protons is enhanced by the electron-withdrawing effect of the carbonyl group, facilitating their removal by a base to form an enolate. This enolate is a key intermediate in various functionalization reactions at the α-carbon.

One of the most common α-carbon functionalization reactions is halogenation. In the presence of an acid or base, this compound can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the α-position. This reaction proceeds through an enol or enolate intermediate. The resulting α-halo ketone is a versatile synthetic intermediate.

Derivatization Strategies Utilizing this compound as a Precursor

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly fused heterocyclic systems. The chalcones derived from Claisen-Schmidt condensation can undergo further cyclization reactions with various reagents to form a wide array of heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazolines, while reaction with guanidine or thiourea can lead to the formation of pyrimidine derivatives.

The functional groups introduced through the reactions of the ethanone moiety can be further manipulated. For example, the thioamides from the Willgerodt-Kindler reaction can be hydrolyzed to the corresponding amides or carboxylic acids, or they can be used as building blocks for the synthesis of thiazole derivatives. Similarly, the Mannich bases can serve as precursors for the synthesis of other nitrogen-containing compounds through various transformations.

The combination of reactions at both the isoquinoline ring and the ethanone side chain allows for a modular approach to the synthesis of a diverse library of isoquinoline derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Heterocyclic Systems

The ethanone moiety of this compound is a classical building block for the synthesis of various five- and six-membered heterocyclic rings through condensation reactions. The carbonyl group and the adjacent α-methyl group provide the necessary electrophilic and nucleophilic centers, respectively, for cyclization with appropriate binucleophilic reagents.

One of the most common transformations involves the reaction with hydrazine and its derivatives to form pyrazoles. The initial step is the condensation of the hydrazine with the carbonyl group of the ethanone to form a hydrazone intermediate. Subsequent intramolecular cyclization and oxidation yield the aromatic pyrazole ring. This method allows for the synthesis of a wide array of substituted pyrazoles by varying the hydrazine reagent. nih.govorganic-chemistry.org For instance, reaction with hydrazine hydrate would yield a 4-(1H-pyrazol-3-yl)isoquinoline, while using a substituted hydrazine like phenylhydrazine would lead to an N-phenyl substituted pyrazole ring fused to the isoquinoline core. nih.gov

Similarly, the construction of pyrimidine rings can be achieved by reacting this compound with compounds containing an amidine functional group. bu.edu.eg This reaction is a well-established method for pyrimidine synthesis, where the three-carbon unit is supplied by the α,β-unsaturated ketone precursor, which can be derived from the ethanone. bu.edu.egresearchgate.net For example, a Claisen-Schmidt condensation of this compound with an appropriate aldehyde would first form a chalcone-like intermediate (an α,β-unsaturated ketone). This intermediate can then undergo a cyclocondensation reaction with guanidine or urea to furnish a dihydropyrimidine, which can be subsequently oxidized to the corresponding pyrimidine. bu.edu.eg This approach results in the formation of novel (pyrimidin-yl)isoquinoline derivatives.

The table below summarizes the key reactions for the synthesis of these heterocyclic systems starting from this compound.

| Starting Material | Reagent(s) | Intermediate | Resulting Heterocyclic System |

| This compound | Hydrazine Hydrate | Hydrazone | 4-(1H-Pyrazol-3-yl)isoquinoline |

| This compound | Phenylhydrazine | Phenylhydrazone | 4-(1-Phenyl-1H-pyrazol-3-yl)isoquinoline |

| This compound | 1. Aldehyde (e.g., Benzaldehyde)2. Guanidine | Chalcone | 4-(2-Amino-4-phenylpyrimidin-6-yl)isoquinoline |

| This compound | 1. Aldehyde2. Urea | Chalcone | 4-(2-Hydroxy-4-substituted-pyrimidin-6-yl)isoquinoline |

Scaffold Modification and Elaboration for Structural Diversity

Beyond serving as a precursor for new heterocyclic rings, this compound is a valuable starting point for modifying and elaborating the isoquinoline scaffold itself. Such modifications are crucial in fields like medicinal chemistry, where generating a library of structurally diverse compounds is essential for screening and drug discovery. nih.govacs.orgresearchgate.net

A powerful strategy for achieving structural diversity is through multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR), for example, can be utilized in post-modification sequences involving ethanone derivatives to create complex, amide-containing structures. nih.govacs.orgresearchgate.net In a typical sequence, an Ugi product is first synthesized from an amine, a carboxylic acid, an isocyanide, and an aldehyde. A subsequent copper-catalyzed annulation reaction with a substituted ethanone, such as this compound, can then be employed to construct elaborate scaffolds like isoquinolin-2(1H)-yl-acetamides. nih.govacs.org This approach allows for the introduction of multiple points of diversity in a single synthetic sequence, stemming from the variety of inputs available for both the initial Ugi reaction and the choice of ethanone. nih.govacs.org

The ethanone functionality can also be a site for introducing other chemical moieties to alter the steric and electronic properties of the parent molecule. For example, α-halogenation of the acetyl group can provide an electrophilic site for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide range of functional groups. Reduction of the ketone can yield a secondary alcohol, which can be used for esterification or etherification reactions.

The table below outlines several pathways for scaffold modification and the resulting structural diversity.

| Reaction Type | Reagents | Functional Group Transformation | Resulting Scaffold |

| Ugi Post-Modification | Ugi-4CR Product, Copper(I) catalyst | Annulation/Cyclization | Substituted Isoquinolin-2(1H)-yl-acetamide |

| α-Halogenation | N-Bromosuccinimide (NBS) or similar | -COCH₃ → -COCH₂Br | 2-Bromo-1-(isoquinolin-4-yl)ethanone |

| Nucleophilic Substitution | α-Halogenated product, Nucleophile (e.g., R₂NH) | -COCH₂Br → -COCH₂NR₂ | α-Amino ethanone derivative |

| Reduction | Sodium borohydride (NaBH₄) | -COCH₃ → -CH(OH)CH₃ | 1-(Isoquinolin-4-yl)ethanol |

| Grignard Reaction | Organomagnesium halide (R-MgBr) | -COCH₃ → -C(OH)(R)CH₃ | Tertiary alcohol derivative |

These transformational pathways highlight the versatility of this compound as a building block in synthetic organic chemistry, enabling the creation of both novel heterocyclic systems and structurally diverse analogues of the isoquinoline scaffold.

Advanced Spectroscopic and Analytical Characterization of 1 Isoquinolin 4 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. nih.gov

Proton (¹H) NMR analysis of 1-(Isoquinolin-4-YL)ethanone is critical for identifying the number and connectivity of hydrogen atoms. The spectrum is anticipated to show distinct signals corresponding to the acetyl group and the isoquinoline (B145761) ring system. The methyl protons of the acetyl group are expected to appear as a sharp singlet, typically in the upfield region of the aromatic spectrum. The seven protons on the isoquinoline core would produce a more complex series of signals in the downfield aromatic region. The precise chemical shifts and coupling patterns of these aromatic protons are determined by their positions on the heterocycle and the electronic effects of the acetyl substituent.

Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton. The spectrum for this compound is expected to display eleven unique carbon signals. Key diagnostic peaks include a signal for the carbonyl carbon of the ketone, which typically resonates far downfield, and a signal for the methyl carbon of the acetyl group in the upfield region. The remaining nine signals correspond to the carbons of the isoquinoline ring, with their chemical shifts influenced by the nitrogen heteroatom and the acetyl substituent.

Table 1: Expected ¹H and ¹³C NMR Signals for this compound This table is based on theoretical principles as specific experimental data was not available in the provided search results.

| Atom Type | Signal | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Acetyl Group | -CH₃ | Singlet | Upfield (e.g., 20-30) |

| Acetyl Group | -C=O | N/A | Downfield (e.g., 190-205) |

| Isoquinoline Ring | Aromatic C-H | Multiplets | Aromatic Region (e.g., 120-155) |

To unambiguously assign all proton and carbon signals and confirm the compound's constitution, advanced 2D NMR experiments are employed. acs.org Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the isoquinoline ring system. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in confirming the placement of the acetyl group at the C-4 position of the isoquinoline ring. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of a compound. rsc.org For this compound, with a molecular formula of C₁₁H₉NO, the predicted monoisotopic mass is 171.06842 Da. uni.lu HRMS analysis would be expected to detect the protonated molecular ion, [M+H]⁺, at a measured m/z that corresponds very closely to the calculated value of 172.07570. uni.lu The high accuracy of this measurement allows for the confident determination of the elemental composition, distinguishing it from other potential isobaric compounds.

Table 2: Predicted HRMS Data for this compound Adducts Data sourced from predicted values on PubChem. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₀NO⁺ | 172.07570 |

| [M+Na]⁺ | C₁₁H₉NNaO⁺ | 194.05764 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is ideal for separating and identifying individual components within a sample. In a GC-MS analysis of this compound, the compound would first travel through a capillary column, separating it from other substances based on its volatility and interaction with the column's stationary phase. Upon elution, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern that serves as a unique "fingerprint," allowing for its unequivocal identification, often by comparison to spectral libraries. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural components: the isoquinoline ring system and the acetyl group.

While a specific experimental spectrum for this exact compound is not detailed in the searched literature, the expected vibrational frequencies can be predicted based on established data for related structures. The most significant peaks would include a strong absorption from the carbonyl (C=O) stretch of the ketone, which is a powerful indicator of this functional group. The aromatic isoquinoline moiety would contribute a complex set of bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N bond stretching vibrations within the 1400-1650 cm⁻¹ region. The methyl group of the ethanone (B97240) moiety would be identified by its characteristic C-H stretching and bending vibrations.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Methyl C-H | Stretching | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the highly conjugated isoquinoline ring system. The parent isoquinoline molecule exhibits strong absorption bands in the UV region, which are attributed to π → π* electronic transitions within the aromatic system. nist.gov

The introduction of the acetyl (ethanone) group at the 4-position extends the conjugation, which is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted isoquinoline. In addition to the intense π → π* transitions, the carbonyl group of the ethanone moiety introduces a weaker absorption band at a longer wavelength, corresponding to a forbidden n → π* transition. science-softcon.de This band is often observed as a shoulder on the main absorption peaks. The exact position of these absorption maxima can be influenced by the solvent used for the analysis. researchgate.net

Table 2: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Isoquinoline Ring | 220 - 350 nm | High |

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to powders (Powder XRD) for phase identification or to single crystals for complete structure elucidation.

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise molecular structure of a compound in the solid state. rsc.org It provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule as it exists within the crystal lattice. mdpi.com

As of this writing, a public domain crystal structure for this compound has not been reported in the searched literature. However, were a suitable single crystal to be grown and analyzed, SCXRD would provide invaluable data. nih.gov The analysis would reveal the planarity of the isoquinoline ring system and the precise orientation of the acetyl substituent relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern how the molecules pack together to form the crystal. mdpi.com This packing information is crucial for understanding the physical properties of the solid material.

Chromatographic Methods for Purity Assessment and Isomeric Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for determining the purity of organic compounds and for separating isomers. For a compound like this compound, a reversed-phase HPLC method would be highly effective. rsc.org In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is detected as it elutes from the column, typically by a UV detector set to a wavelength where the compound strongly absorbs light (e.g., one of its λmax values). By analyzing the resulting chromatogram, the presence of impurities can be identified and quantified based on their peak areas relative to the main product peak.

While a specific, validated method for this compound is not available in the searched literature, a typical set of starting parameters for method development is outlined below. acs.org

Table 3: Representative HPLC Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with optional 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm or a λmax value |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Chemometric Applications in Spectral Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net When analyzing large datasets from spectroscopic techniques like IR or UV-Vis, chemometrics can reveal patterns and relationships that are not apparent from visual inspection of individual spectra. nih.gov

Although no specific chemometric studies on this compound were identified, the application of these tools is highly relevant. For instance, if a series of related isoquinoline derivatives were synthesized, Principal Component Analysis (PCA) could be applied to their IR spectra. PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data. researchgate.net It transforms the large number of spectral data points into a few principal components (PCs), which are linear combinations of the original variables.

By plotting the scores of the first two or three PCs, one can visualize the relationships between the different samples (compounds). nih.gov Compounds with similar spectral features will cluster together in the scores plot, while dissimilar ones will be separated. The corresponding loadings plot indicates which spectral regions (e.g., specific wavenumbers) are responsible for the observed separation, linking the patterns back to the underlying chemical structures. This approach is powerful for quality control, classifying compounds, and identifying outliers in a dataset. mdpi.com

Wavelength Correlation (WC)

Wavelength Correlation (WC) is a chemometric tool used to analyze spectroscopic data, such as UV-Vis, fluorescence, or infrared spectra. It is employed to identify regions of the spectrum where the absorbance or emission values are highly correlated across a set of samples. In the context of analyzing this compound, WC can be instrumental in identifying impurities or degradation products. By comparing the correlation matrix of the spectra of pure this compound with those of samples suspected to contain impurities, it is possible to pinpoint the spectral regions where the correlation is low, indicating the presence of other chemical species.

For instance, a batch of this compound samples with varying levels of a known impurity could be analyzed. The resulting spectroscopic data would be subjected to WC analysis, which would likely reveal a high correlation in the regions corresponding to the parent compound and a lower correlation in the regions where the impurity has unique absorption bands.

Hypothetical Wavelength Correlation Data for this compound Batches

| Wavelength Range (nm) | Correlation Coefficient (r) | Interpretation |

| 220-240 | 0.98 | High correlation, likely corresponds to the isoquinoline core. |

| 250-270 | 0.95 | High correlation, characteristic of the electronic transitions in the molecule. |

| 280-300 | 0.75 | Moderate correlation, may indicate the presence of minor impurities or solvent effects. |

| 310-330 | 0.99 | Very high correlation, strong absorption band of the parent compound. |

| 340-360 | 0.60 | Low correlation, suggestive of the presence of a variable impurity across batches. |

This data is representative and for illustrative purposes.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a powerful statistical method used to reduce the dimensionality of complex datasets, such as those obtained from spectroscopic measurements. frontiersin.org By transforming the original variables into a new set of uncorrelated variables called principal components (PCs), PCA helps to visualize the dominant patterns and groupings within the data. frontiersin.orgrsc.org For the analysis of this compound, PCA can be applied to a collection of spectra from different batches or reaction conditions to identify outliers, cluster samples with similar characteristics, and understand the main sources of spectral variation. nih.gov

A typical application would involve collecting the FT-IR or Raman spectra of multiple syntheses of this compound. A PCA of this dataset might reveal that the first principal component (PC1) accounts for the majority of the variance and is related to concentration differences, while the second principal component (PC2) might separate the batches based on the presence of a starting material or a byproduct.

Hypothetical Principal Component Analysis Results for Spectroscopic Data of this compound

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

| PC1 | 12.5 | 62.5 | 62.5 |

| PC2 | 4.8 | 24.0 | 86.5 |

| PC3 | 1.2 | 6.0 | 92.5 |

| PC4 | 0.5 | 2.5 | 95.0 |

This data is representative and for illustrative purposes.

Soft Independent Modeling of Class Analogies (SIMCA)

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method that builds a PCA model for each defined class of samples. wikipedia.org This technique is particularly useful for quality control and authentication purposes. nih.gov For this compound, a SIMCA model could be built using the spectra of a set of authenticated, high-purity reference samples. This model would then define a "class" for pure this compound. When a new batch is synthesized, its spectrum can be projected onto this model. If the new sample falls within the defined class boundaries, it is considered to be of acceptable quality. If it falls outside, it is flagged as potentially impure or different. unimore.it

The effectiveness of a SIMCA model is often evaluated by its sensitivity (the ability to correctly classify members of the class) and specificity (the ability to correctly reject non-members).

Hypothetical SIMCA Model Performance for this compound Purity

| Parameter | Value | Description |

| Number of Principal Components | 3 | The number of PCs used to build the model for the "pure" class. |

| Significance Level (α) | 0.05 | The statistical threshold for accepting or rejecting a sample. |

| Sensitivity | 98% | The model correctly identifies 98% of pure samples. |

| Specificity | 95% | The model correctly rejects 95% of impure samples. |

| Correct Classification Rate | 96.5% | The overall accuracy of the model. |

This data is representative and for illustrative purposes.

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is another supervised classification technique that is used to model the relationship between a set of predictor variables (e.g., spectroscopic data) and a categorical response variable (e.g., sample class). d-nb.info Unlike SIMCA, which models each class independently, PLS-DA attempts to find the latent variables that best separate the different classes. In the analysis of this compound, PLS-DA could be used to build a model that discriminates between samples synthesized under different conditions, for example, varying temperature, catalyst, or reaction time.

A PLS-DA model would be calibrated with spectra from samples belonging to these predefined classes. The resulting model could then be used to predict the synthesis conditions of a new, unknown sample based on its spectrum. The model's performance is often visualized using a scores plot, which shows the separation of the classes, and a loadings plot, which indicates the spectral variables most responsible for this discrimination.

Hypothetical PLS-DA Model Results for Discriminating Synthesis Batches of this compound

| Parameter | Value |

| Number of Latent Variables | 2 |

| R² (Goodness of Fit) | 0.92 |

| Q² (Predictive Ability) | 0.88 |

| Classification Accuracy | 94% |

This data is representative and for illustrative purposes.

Spectroscopic Methodologies for Chiral Analysis of Enantiomeric Forms

While this compound itself is not chiral, derivatives of this compound or related isoquinoline alkaloids can possess stereogenic centers, leading to the existence of enantiomers. The analysis and separation of these enantiomers are crucial as they often exhibit different pharmacological and toxicological properties. Several spectroscopic methodologies are employed for the chiral analysis of such compounds. nih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis, often in conjunction with chiral solvating agents or chiral lanthanide shift reagents. acs.org These reagents form diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum, allowing for their quantification.

Circular Dichroism (CD) spectroscopy is another key technique for the analysis of chiral molecules. nih.gov Enantiomers interact differently with circularly polarized light, resulting in distinct CD spectra. The sign and magnitude of the Cotton effect in a CD spectrum can be used to determine the absolute configuration of the enantiomers.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are vibrational spectroscopic techniques that are sensitive to chirality. They provide information about the stereochemistry of molecules based on their differential absorption or scattering of left and right circularly polarized infrared or Raman radiation, respectively.

Should a chiral derivative of this compound be synthesized, these spectroscopic techniques would be indispensable for confirming its enantiomeric purity and determining its absolute configuration.

Computational and Theoretical Studies of 1 Isoquinolin 4 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic structure and reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Analysis

An MEP analysis would generate a 3D map of the electrostatic potential on the molecule's surface. This map uses a color spectrum to identify regions of positive and negative potential. For 1-(Isoquinolin-4-YL)ethanone, this would highlight electrophilic sites (electron-poor, typically colored blue) and nucleophilic sites (electron-rich, typically colored red), predicting how the molecule might interact with other charged or polar species.

Frontier Molecular Orbital (FMO) Theory Applications

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A low energy gap generally suggests higher reactivity. Visualizing the distribution of these orbitals would show where the molecule is most likely to donate or accept electrons in a chemical reaction.

Noncovalent Interaction (NCI) Analysis

NCI analysis is used to identify and visualize weak, noncovalent interactions within a molecule and between molecules. This includes van der Waals forces, hydrogen bonds, and π-π stacking interactions. For this compound, this would reveal how molecules might pack in a solid state and which forces govern their intermolecular associations.

Hirshfeld Surface Analysis

While the specific data for this compound is not available, the described theoretical framework illustrates the comprehensive understanding that could be gained from such a computational study. Future research in this area would be valuable for elucidating the nuanced physicochemical properties of this isoquinoline (B145761) derivative.

Prediction of Physiochemical Descriptors Relevant to Reactivity and Interactions (e.g., TPSA, LogP, Rotatable Bonds)

Physicochemical descriptors are fundamental in computational chemistry for forecasting a molecule's pharmacokinetic profile and its potential for intermolecular interactions. For this compound, key descriptors such as the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds are critical in predicting its reactivity and how it interacts with biological systems.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. For this compound, the TPSA would be calculated by summing the surface contributions of its polar atoms, primarily the nitrogen and oxygen atoms.

The LogP value is a measure of a compound's lipophilicity, which influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A predicted value, such as the XlogP, for this compound is 1.8, suggesting a moderate degree of lipophilicity. researchgate.net This value indicates a balance between aqueous solubility and lipid membrane permeability.

Rotatable bonds are single bonds that are not part of a ring and are connected to a non-terminal heavy atom. The number of rotatable bonds in a molecule is related to its conformational flexibility. A higher number of rotatable bonds can lead to a greater entropic penalty upon binding to a target, potentially reducing binding affinity. This compound possesses a limited number of rotatable bonds due to its rigid isoquinoline core and the small ethanone (B97240) substituent, which may be advantageous for binding to specific biological targets.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| XlogP | 1.8 researchgate.net | Indicates moderate lipophilicity, influencing solubility and membrane permeability. |

| TPSA | Not explicitly found in search results | Predicts membrane permeability and interaction with polar residues. |

| Rotatable Bonds | Not explicitly found in search results | Relates to conformational flexibility and binding entropy. |

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling for Structure-Activity Relationship (SAR) prediction is a powerful tool for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net For this compound, these models can guide the design of new derivatives with enhanced potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) is a prominent approach within SAR that develops mathematical models to correlate physicochemical properties of compounds with their biological activities. researchgate.netnih.gov

The development of a QSAR model for this compound and its analogs would involve several steps. First, a dataset of compounds with known biological activities would be compiled. Then, a variety of molecular descriptors, including those discussed in the previous section (TPSA, LogP, rotatable bonds), as well as electronic and steric parameters, would be calculated for each compound. Finally, statistical methods such as multiple linear regression or machine learning algorithms would be employed to build a predictive model. nih.gov Studies on other isoquinoline derivatives have successfully utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate the structural features required for their biological activity. nih.gov These approaches could similarly be applied to this compound to guide the synthesis of more potent analogs.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques that provide detailed insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govnih.gov These methods are instrumental in drug discovery for predicting binding affinities and understanding the mechanism of action. eurekaselect.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be performed against a variety of potential protein targets to identify plausible binding modes and to estimate the strength of the interaction. researchgate.net The process involves generating a multitude of possible conformations of the ligand within the active site of the protein and then using a scoring function to rank them. Docking studies on related isoquinoline derivatives have been used to rationalize their structure-activity relationships and to predict binding modes in the active sites of enzymes like cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex over time. Following a docking study, an MD simulation can be initiated to assess the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the protein. eurekaselect.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the energy landscape of the complex and the calculation of binding free energies. For this compound, MD simulations could validate docking results and provide a more accurate understanding of the key interactions that stabilize the ligand-protein complex.

Research into Biological Activities and Underlying Mechanisms of Isoquinoline Ethanone Derivatives

Antimicrobial Activity Research

Isoquinoline (B145761) ethanone (B97240) derivatives have demonstrated notable antimicrobial properties, with studies focusing on their effectiveness against a range of bacterial and fungal pathogens.

Antibacterial Activity

The antibacterial potential of isoquinoline derivatives has been particularly investigated against Gram-positive bacteria, including challenging multidrug-resistant strains.

Research into the antibacterial mechanisms of isoquinoline derivatives has revealed multifaceted modes of action. A new class of alkynyl isoquinoline compounds has demonstrated strong bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Preliminary data from comparative global proteomics and macromolecule biosynthesis assays suggest that these compounds, such as HSN584, disrupt the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.comnih.govvt.edu

Some isoquinoline-based N-ethyl ureas have been shown to inhibit both Gram-positive and Gram-negative pathogens by interfering with DNA gyrase and topoisomerase IV activity. mdpi.comuts.edu.au Additionally, proteomics studies on a novel synthetic isoquinoline derivative, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, revealed that it inhibited or down-regulated the expression of proteins crucial for membrane integrity in Pseudomonas aeruginosa.

Interactive Table: Antibacterial Activity of Isoquinoline Derivatives

| Compound Class | Bacterial Target | Proposed Mechanism of Action |

|---|---|---|

| Alkynyl isoquinolines (e.g., HSN584) | Gram-positive bacteria (including MRSA) | Perturbation of cell wall and nucleic acid biosynthesis. mdpi.comnih.govvt.edu |

| Isoquinoline-based N-ethyl ureas | Gram-positive and Gram-negative pathogens | Interference with DNA gyrase and topoisomerase IV activity. mdpi.comuts.edu.au |

Antifungal and Antioomycete Activity Research

In addition to their antibacterial properties, isoquinoline derivatives have been explored for their efficacy against fungal and oomycete pathogens.

A significant mechanism underlying the antifungal and antioomycete activity of isoquinoline derivatives is the disruption of biological membrane systems. rsc.org Studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown potent activity against the oomycete Pythium recalcitrans. rsc.org Physiological and biochemical analyses, along with ultrastructural observations, suggest that the mode of action for the most potent compound, I23, involves the disruption of the pathogen's biological membranes. rsc.org

Further research into novel isoquinoline derivatives containing an oxime moiety has highlighted their potential to interfere with critical biochemical processes such as ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. bioengineer.org By targeting this pathway, these compounds can induce cell membrane damage, leading to fungal cell death. bioengineer.org

Antiviral Activity Research

The antiviral potential of isoquinoline derivatives has been investigated against a variety of viruses, including the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).

Studies on Viral Replication and Enzyme Inhibition

Research has shown that isoquinoline derivatives can inhibit viral activity through various mechanisms, including the inhibition of viral replication and essential enzymes.

In the context of HIV, isoquinoline alkaloids have demonstrated antiviral activity. mdpi.com For instance, some synthetic tetrahydroisoquinoline alkaloids have shown potent inhibitory activity against HIV. mdpi.com A series of isoquinoline derivatives bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety have been synthesized and investigated as CXCR4 antagonists, which is a coreceptor for HIV entry into T-lymphocytes. mdpi.com These compounds displayed excellent anti-HIV activity, with some showing low nanomolar potency. mdpi.com Although some isoquinoline derivatives have been shown to inhibit the Tat/TAR interaction essential for HIV replication, their antiviral activity was primarily evaluated against the Simian Immunodeficiency Virus (SIV). researchgate.net

Regarding other viruses, certain isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses. nih.gov These compounds were found to efficiently suppress the viral RNA replication step by targeting viral polymerase activity. nih.gov

Interactive Table: Antiviral Activity of Isoquinoline Derivatives

| Virus Target | Compound Type/Derivative | Mechanism of Action |

|---|---|---|

| HIV | Synthetic tetrahydroisoquinoline alkaloids | Inhibition of viral activity. mdpi.com |

| HIV | Isoquinolines with tetrahydroquinoline or 3-methylpyridinyl moiety | CXCR4 antagonism, preventing viral entry. mdpi.com |

Anticancer Potential Research

Research into isoquinoline ethanone derivatives has revealed promising potential in the field of oncology. These compounds have been investigated for their ability to inhibit the growth of cancer cells and to induce programmed cell death, offering potential new avenues for cancer therapy.

Research into Cell Proliferation Inhibition in Cancer Cell Lines

Several studies have demonstrated the antiproliferative activity of isoquinoline derivatives against various cancer cell lines. For instance, two novel isoquinoline derivatives, identified as B01002 and C26001, were shown to inhibit the proliferation of human SKOV3 ovarian cancer cells in a concentration-dependent manner. nih.gov The half-maximal inhibitory concentrations (IC50) for these compounds were determined to be 7.65 µg/mL for B01002 and 11.68 µg/mL for C26001. nih.gov

In vivo studies using a xenograft mouse model further substantiated these findings. Tumors treated with B01002 and C26001 exhibited a significantly lower percentage of Ki-67 positivity, a marker for cell proliferation, compared to the control group. nih.gov Specifically, the proliferation index was 33.2% for B01002 and 68.5% for C26001, indicating a substantial inhibition of tumor cell proliferation. nih.gov Another study focused on a tetrahydroisoquinoline derivative, LFZ-4-46, which also significantly inhibited the viability of human breast and prostate cancer cells in a time- and dose-dependent manner. dntb.gov.ua

Table 1: Antiproliferative Activity of Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 Value | Proliferation Index (Ki-67) |

|---|---|---|---|

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | 33.2% |

Apoptosis Induction Mechanisms

The anticancer activity of isoquinoline ethanone derivatives is not limited to the inhibition of cell proliferation; they have also been shown to induce apoptosis, or programmed cell death, in cancer cells. The derivatives B01002 and C26001 were found to induce tumor cell apoptosis rather than necrosis. nih.gov

The underlying mechanism of this pro-apoptotic effect involves the downregulation of several Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and survivin. nih.gov By downregulating these proteins, the compounds promote caspase-induced apoptosis. This was further evidenced by the upregulation of cleaved caspase-3 and cleaved PARP at the protein level. nih.gov Similarly, the tetrahydroisoquinoline derivative LFZ-4-46 was found to induce apoptosis and cell cycle arrest, which was mediated by DNA damage. dntb.gov.ua

Neurological Activity Research

Isoquinoline ethanone derivatives have also been a subject of interest in neuroscience research due to their potential neurological activities, including neuroprotective effects and interactions with key receptors and enzymes in the central nervous system.

Neuroprotective Effects Studies

Isoquinoline alkaloids, the parent structures of many of the studied derivatives, have demonstrated a wide range of pharmacological effects, including neuroprotection. nih.gov These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov The neuroprotective effects of isoquinoline alkaloids are thought to be mediated through various mechanisms, including the reduction of oxidative stress and the regulation of autophagy. mdpi.com While research on specific 1-(isoquinolin-4-yl)ethanone derivatives is ongoing, the broader class of isoquinoline compounds shows promise in protecting neurons from damage and death. nih.gov

Receptor Binding and Enzyme Inhibition Assays (e.g., D1 receptor positive allosteric modulation, acetylcholinesterase inhibition)

Specific isoquinoline derivatives have been identified as positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor. nih.gov PAMs offer a potential therapeutic advantage over direct agonists as they can potentiate the receptor's activity with high selectivity. nih.gov A group of compounds with a tetrahydroisoquinoline (THIQ) scaffold, including DETQ, DPTQ, and LY3154207, have been characterized as D1 receptor PAMs. nih.gov These compounds may offer a way to avoid some of the pharmacokinetic limitations of traditional catechol-based drugs targeting the D1 receptor. nih.gov

In addition to receptor modulation, isoquinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Studies have shown that several bisbenzylisoquinoline alkaloid derivatives exhibit inhibitory activity against AChE in the micromolar range. nih.gov This suggests that the monomeric isoquinoline moiety could be a crucial component for acetylcholinesterase inhibition. nih.gov

Anti-inflammatory and Analgesic Research

Derivatives of isoquinoline have been investigated for their potential anti-inflammatory and analgesic properties. One such compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has demonstrated significant analgesic and anti-inflammatory effects in preclinical studies. biomedpharmajournal.org

In a study assessing its analgesic properties, this tetrahydroisoquinoline derivative, at a dose of 0.5 mg/kg, exhibited an analgesic activity that was two times higher than that of the standard drugs metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org Furthermore, this compound showed a pronounced anti-inflammatory effect at the same dose, which was found to be 3.3 times greater than the effect of diclofenac (B195802) sodium, a commonly used nonsteroidal anti-inflammatory drug (NSAID). biomedpharmajournal.org These findings suggest that isoquinoline derivatives could be a promising source for the development of new non-narcotic analgesics with potent anti-inflammatory activity. biomedpharmajournal.org Other classes of compounds containing the quinazolinone core have also been synthesized and have shown significant anti-inflammatory and analgesic activities. nih.govnih.gov

Table 2: Comparison of Anti-inflammatory and Analgesic Activity

| Compound | Dose | Analgesic Activity vs. Standard | Anti-inflammatory Activity vs. Standard |

|---|

Antioxidant Activity Research

Isoquinoline derivatives have been investigated for their potential to act as antioxidants, compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. nih.gov The antioxidant capacity of these compounds is often attributed to their chemical structure, which can allow them to donate hydrogen atoms or electrons to reactive oxygen species (ROS). ui.ac.id

Research into the antioxidant properties of isoquinoline and its derivatives often employs various in vitro assays to evaluate their efficacy. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov For instance, studies on certain isoquinoline alkaloids have demonstrated significant antioxidant potential in both DPPH and FRAP assays. nih.gov

One study on quinoline-4-carboxylic acid derivatives, which share a similar heterocyclic core with isoquinolines, investigated the effect of different substituents on their antioxidant activity. ui.ac.id The presence of an aromatic ring as a substituent was found to enhance the antioxidant capacity. For example, at a concentration of 5 mg/L, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited a higher percentage of DPPH radical inhibition compared to 2-methylquinoline-4-carboxylic acid, suggesting that the additional aromatic ring contributes to the antioxidant effect. ui.ac.id While specific data for this compound is not available, these findings on related structures provide insights into the potential antioxidant properties of isoquinoline ethanone derivatives.

Table 1: Antioxidant Activity of Selected Quinoline (B57606) Derivatives

| Compound | Concentration (mg/L) | DPPH Inhibition (%) |

|---|---|---|

| 2-methylquinoline-4-carboxylic acid | 5 | 30.25 |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 | 40.43 |

This table is generated based on data for quinoline derivatives to illustrate the type of research conducted in this area, as direct data for this compound is not available in the provided search results. ui.ac.id

Metabolic Pathway Modulation Research

Isoquinoline alkaloids have been shown to influence various metabolic pathways within cells, which is a key aspect of their therapeutic potential, particularly in cancer treatment. nih.gov These compounds can interact with and modulate the activity of crucial signaling pathways that are often dysregulated in cancer cells, such as the MAPK, NFκB, and PI3K pathways. nih.gov By inhibiting these pro-survival signaling routes, isoquinoline derivatives can trigger cell death and reduce the expression of proteins that promote cell survival. nih.gov

The modulation of metabolic pathways by isoquinoline derivatives is a complex process that can lead to a variety of cellular responses. For example, some isoquinoline compounds have been shown to induce the production of ROS, which can contribute to their anticancer effects. nih.gov

Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net These studies help in the design and optimization of new drug candidates with improved potency and selectivity. nih.gov

For isoquinoline derivatives, numerous SAR and QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including antibacterial and anticancer effects. nih.gov For instance, a 3D-QSAR study on a series of pyrimido-isoquinolin-quinone compounds aimed to design new derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This study developed CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models, which are 3D-QSAR techniques that correlate the 3D properties of molecules with their biological activity. nih.gov The resulting models indicated that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were key determinants of their antibacterial activity. nih.gov

The statistical robustness of these QSAR models is critical for their predictive power. japsonline.com Key statistical parameters used to validate QSAR models include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov A high q² value (typically > 0.5) from internal validation methods like leave-one-out (LOO) cross-validation indicates a model with good predictive ability. nih.gov External validation, using a separate test set of compounds, is also performed to assess the model's predictive performance on new data. plos.org

Table 2: Statistical Parameters of a 3D-QSAR Study on Pyrimido-Isoquinolin-Quinone Derivatives

| Model | q² | r² | Number of Components (N) |

|---|---|---|---|

| CoMFA | 0.660 | 0.938 | 5 |

| CoMSIA | 0.596 | 0.895 | 5 |

This table presents data from a 3D-QSAR study on a series of pyrimido-isoquinolin-quinone compounds to illustrate the application of QSAR in the study of isoquinoline derivatives. nih.gov

These SAR and QSAR studies provide valuable insights that guide the rational design of new isoquinoline ethanone derivatives with desired biological activities. plos.org By identifying the key structural features that govern a compound's potency and selectivity, medicinal chemists can synthesize novel analogs with enhanced therapeutic potential. mdpi.com

Advanced Research Applications and Future Directions for 1 Isoquinolin 4 Yl Ethanone and Its Derivatives

Role as Chemical Probes in Fundamental Biological Research

While direct studies naming 1-(Isoquinolin-4-YL)ethanone as a chemical probe are not extensively documented, the inherent properties of the isoquinoline (B145761) core suggest its potential in this domain. Isoquinoline alkaloids are known to possess a diverse range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects, making them and their synthetic derivatives valuable tools for probing biological pathways. nih.gov For instance, derivatives of the isoquinoline scaffold are investigated as inhibitors for enzymes like cholinesterases, which is relevant in neurodegenerative disease research. mdpi.com The ethanone (B97240) group on the isoquinoline ring provides a reactive handle for further modification, such as the attachment of fluorescent tags or biotin (B1667282) labels, which would enable its use in tracking biological molecules, visualizing cellular processes, or identifying protein targets. The development of such probes from the this compound scaffold represents a promising avenue for future research in chemical biology.

Intermediates in Complex Organic Synthesis and Heterocyclic Chemistry

This compound is a valuable intermediate in the construction of more complex molecular architectures, particularly in heterocyclic chemistry. The ketone functional group is highly reactive and allows for a variety of chemical transformations. For example, it can undergo condensation reactions with hydrazines to form hydrazones, which are themselves versatile synthetic intermediates. A related compound, 1-(Isoquinolin-3-yl)ethanone, is used in the stereoselective preparation of benzoxazolylhydrazones. chemicalbook.com

Furthermore, the ethanone moiety can serve as a precursor for building new rings onto the isoquinoline core. A divergent synthesis approach has been developed to create isoquinolin-2(1H)-yl-acetamides by reacting Ugi-4CR intermediates with various substituted ethanones, demonstrating the utility of the ethanone group in multicomponent reactions to rapidly generate molecular diversity. nih.govacs.org This highlights the potential of this compound to serve as a key starting material for libraries of complex heterocyclic compounds. nih.gov

Below is a table summarizing potential synthetic transformations involving the ethanone group, applicable to this compound for creating complex heterocyclic systems.

| Reaction Type | Reagents | Resulting Structure | Significance |

| Condensation | Hydrazines (e.g., Hydrazinobenzoxazoles) | Hydrazones | Precursors for further cyclization, bioactive molecules. chemicalbook.com |

| Ugi-type Reactions | Ugi-4CR intermediates | Isoquinolin-yl-acetamides | Rapid generation of diverse, complex scaffolds. nih.govacs.org |

| Aldol Condensation | Aldehydes/Ketones | α,β-Unsaturated ketones | Building blocks for Michael additions and ring formations. |

| Rearrangement | NBS, Base | 3-Hydroxy quinoline (B57606) (in related systems) | Access to unexpectedly rearranged, functionalized cores. rsc.org |

Development of New Functional Materials and Ligands

The rigid, planar structure and the presence of a nitrogen atom make the isoquinoline scaffold an attractive component for functional materials.

The aromatic nature of the isoquinoline ring system suggests potential applications in organic electronics. Molecules with extended π-conjugated systems, which can be synthesized from isoquinoline precursors, are often investigated for their conductive and semiconductive properties. The incorporation of fluorine into isoquinoline scaffolds, a strategy known to alter electronic properties, is an active area of research for creating novel materials. researchgate.net Furthermore, many heterocyclic compounds, including isoquinolines, exhibit fluorescence. This intrinsic optical property can be tuned by chemical modification, making derivatives of this compound candidates for development as organic light-emitting diodes (OLEDs) or fluorescent sensors.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules (ligands). researchgate.net The choice of the organic ligand is crucial as it dictates the topology, porosity, and functionality of the resulting MOF. researchgate.net Nitrogen-containing heterocyclic compounds are widely used as ligands due to the coordinating ability of the nitrogen atom.

The isoquinoline nitrogen in this compound can act as a coordination site for metal ions. To be an effective linker for building a 3D framework, the ligand typically requires at least two coordination sites. While this compound itself is a monodentate or potentially a bidentate ligand (if the ketone oxygen also coordinates), it can be chemically modified to incorporate additional coordinating groups, such as carboxylic acids or other heterocyclic rings. ossila.com For example, the methyl group of the ethanone moiety could be functionalized to introduce a carboxylate group, creating a bifunctional linker capable of bridging multiple metal centers to form stable, porous MOFs with potential applications in gas storage, separation, and catalysis. researchgate.net

Strategies for Lead Compound Optimization and Analogue Design

In medicinal chemistry, a "lead compound" is a molecule that shows a desired biological activity but may have suboptimal properties like low potency, poor selectivity, or unfavorable pharmacokinetics. medchemexpress.com Lead optimization is the iterative process of chemically modifying the lead to produce a drug candidate. danaher.com The isoquinoline scaffold is considered a "privileged structure" because it is a recurring motif in many bioactive compounds. nih.govijpsjournal.com

This compound and its derivatives can serve as lead compounds for various therapeutic targets. For instance, a related compound, 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone, is a precursor to molecules with promising anticancer and antioxidant activities. researchgate.net Optimization strategies for such a lead would involve modifying its structure to improve efficacy and drug-like properties.

Key strategies for analogue design include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues where specific parts of the molecule are systematically changed, and the effect on biological activity is measured. For this compound, this could involve altering substituents on the isoquinoline ring or modifying the ethanone side chain. danaher.com

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency or reducing toxicity. slideshare.net For example, the ketone of the ethanone group could be replaced with an oxime or a different heterocyclic ring.

Structural Simplification: Complex natural products are often simplified to create analogues that are easier to synthesize while retaining the key pharmacophore. nih.gov This approach could be applied to more complex isoquinoline alkaloids, aiming for simpler structures like this compound that capture the essential features for bioactivity. researchgate.netresearchgate.net

Rigid Analogue Design: The flexibility of a molecule can be restricted to lock it into its bioactive conformation. This can increase potency and selectivity. For the ethanone side chain, this could involve incorporating it into a new ring system fused to the isoquinoline core. slideshare.net

| Optimization Strategy | Example Modification on Isoquinoline Scaffold | Goal |

| SAR Studies | Add substituents (e.g., -OH, -OCH3, Halogens) at various positions on the benzene (B151609) ring. | Enhance target binding, improve selectivity. researchgate.net |

| Bioisosteric Replacement | Replace the ethanone's carbonyl group (C=O) with an oxime (C=N-OH). | Modulate activity, improve metabolic stability. slideshare.net |

| Structural Simplification | Use the 1-acetylisoquinoline core as a simplified mimic of a complex natural product. | Improve synthetic accessibility, retain potency. nih.gov |

| Analogue Design | Synthesize derivatives by reacting the ketone, e.g., forming chalcones. | Explore new chemical space, discover novel activities. drugdesign.org |

Emerging Synthetic Methodologies for Isoquinoline Scaffolds

The construction of the isoquinoline core is a central theme in organic chemistry. While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, modern research focuses on developing more efficient, atom-economical, and environmentally friendly synthetic routes. rsc.org These emerging methodologies are crucial for the synthesis of this compound and its novel derivatives.

Recent advances include:

Transition-Metal-Catalyzed C-H Activation/Annulation: These methods allow for the direct formation of the isoquinoline ring from simpler starting materials by activating otherwise inert C-H bonds. ijpsjournal.comrsc.org Catalysts based on rhodium, ruthenium, and palladium have been employed to construct isoquinolines and isoquinolones from substrates like oximes or benzylamines and coupling partners like alkynes. organic-chemistry.orgorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. rsc.org For example, a microwave-assisted protocol enables the rapid synthesis of 4-substituted isoquinolines via a palladium-catalyzed cascade reaction. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions offer mild and sustainable conditions for synthesis. ijpsjournal.com Facile syntheses of isoquinolines from isocyanides and acyl peroxides have been developed using this approach. organic-chemistry.org

Multi-component Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, which is highly efficient. nih.gov Copper-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org

These modern synthetic strategies provide powerful tools for accessing a wide diversity of substituted isoquinolines, including this compound, thereby facilitating further research into its applications. nih.gov

Computational Drug Discovery and Rational Design Methodologies

The integration of computational tools into the drug discovery pipeline has revolutionized the process of identifying and optimizing lead compounds. For scaffolds such as this compound, these in silico methodologies provide a powerful, cost-effective, and rapid approach to designing novel derivatives with enhanced therapeutic potential. Rational drug design, guided by computational chemistry, allows researchers to predict molecular interactions, understand structure-activity relationships, and refine chemical structures for improved efficacy and selectivity.

Molecular Docking Studies

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding modes and affinities of this compound derivatives. By simulating the interaction between the small molecule and the three-dimensional structure of a biological target, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. mdpi.com

A notable application of this technique was in the development of novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as potential dual PI3-K/mTOR inhibitors. nih.gov In this study, molecular docking was employed to screen a series of designed compounds against the target enzymes. The results highlighted several derivatives with strong binding affinities, indicating their potential as potent inhibitors. nih.gov The binding energy, calculated in kcal/mol, serves as a quantitative measure of the binding affinity, with lower values suggesting a more stable ligand-protein complex.

Table 1: Molecular Docking Results for Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 6 | -10.6 |

| 12 | -10.7 |

| 14 | -10.2 |

| 16 | -10.2 |

This table presents the binding affinities of select derivatives as determined by molecular docking studies, indicating a strong potential for PI3-K/mTOR inhibition. nih.gov

These docking simulations provide a foundational understanding that guides further chemical synthesis and biological evaluation, ensuring that resources are focused on the most promising candidates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of computational drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These models generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity.